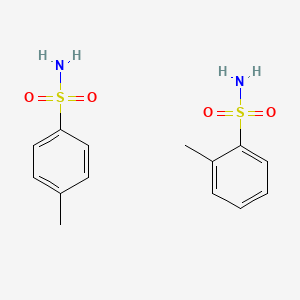

p/m-Toluene sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

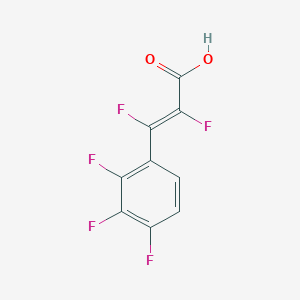

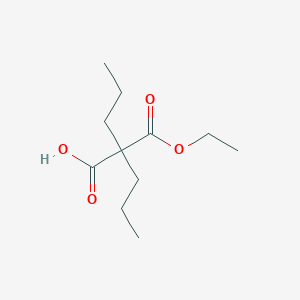

p/m-Toluene sulfonamide: is an organic compound belonging to the class of sulfonamides. It is a white crystalline solid that is soluble in water, ethanol, and acetone. The compound has a molecular weight of 171.22 g/mol and exhibits a melting point of approximately 137-141°C . This compound is composed of a toluene moiety attached to a sulfonamide group, featuring a benzene ring with a methyl group (CH3) attached to one carbon and a sulfonamide group (SO2NH2) attached to another .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Direct Amidation of Para-Toluenesulfonic Acid: This method involves dissolving anhydrous para-toluenesulfonic acid in dichloromethane, adding a catalyst (organic boronic acid) and a 5A molecular sieve, and stirring the mixture at -10 to 0°C.

Reaction with Ammonia: p-Toluene sulfonamide can be obtained by reacting toluenesulfonyl chloride with ammonia.

Industrial Production Methods: Industrial production of p/m-Toluene sulfonamide typically involves the direct amidation of para-toluenesulfonic acid or the reaction of toluenesulfonyl chloride with ammonia. These methods are optimized for high yield and purity, often exceeding 99% .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: p/m-Toluene sulfonamide can undergo oxidation reactions using reagents like KMnO4, OsO4, and CrO3.

Reduction: Reduction reactions can be performed using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.

Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.

Substitution: LDA, NEt3, Py, t-BuOK, DCC, SOCl2, RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.

Major Products: The major products formed from these reactions include various sulfonamides, sulfonic esters, and derivatives of ammonia .

Aplicaciones Científicas De Investigación

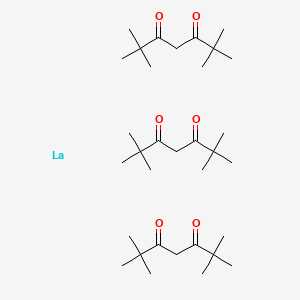

Chemistry: p/m-Toluene sulfonamide is used as a key intermediate in the production of dyes, resins, and plasticizers. It serves as a curing agent for epoxy resins, enhancing the mechanical properties and durability of the final product .

Biology and Medicine: In biological research, this compound has been shown to inhibit cell proliferation in certain cancer cell lines by inducing G1 arrest of the cell cycle . It is also used in the synthesis of various pharmaceuticals and as a precursor for nitrogen-containing crown ethers .

Industry: The compound is widely used in the polymer industry as a curing agent and additive for high-performance materials . It is also employed in the synthesis of N-tosyl imines, which are useful intermediates in organic synthesis .

Mecanismo De Acción

p/m-Toluene sulfonamide exerts its effects by inhibiting carbonic anhydrase enzymes, which are involved in the regulation of pH and ion balance in cells . This inhibition disrupts cellular processes, leading to effects such as the arrest of the cell cycle in cancer cells . The compound targets multiple carbonic anhydrase isoforms, including carbonic anhydrase 2, 6, 9, and 12 .

Comparación Con Compuestos Similares

Sulfonamides: These include compounds like sulfanilamide and sulfamethoxazole, which are used as antibiotics.

Toluenesulfonyl Chloride: Used as a reagent in organic synthesis for introducing the sulfonamide group.

Uniqueness: p/m-Toluene sulfonamide is unique due to its dual functionality as both a nucleophile and an electrophile, making it a versatile intermediate in various chemical reactions . Its stability under normal conditions and low acute toxicity further contribute to its widespread use in industrial processes .

Propiedades

Fórmula molecular |

C14H18N2O4S2 |

|---|---|

Peso molecular |

342.4 g/mol |

Nombre IUPAC |

2-methylbenzenesulfonamide;4-methylbenzenesulfonamide |

InChI |

InChI=1S/2C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-4-2-3-5-7(6)11(8,9)10/h2*2-5H,1H3,(H2,8,9,10) |

Clave InChI |

VXGAPBLISGTEKE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)N.CC1=CC=CC=C1S(=O)(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13397754.png)

![3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B13397757.png)

![2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B13397779.png)

![disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate](/img/structure/B13397833.png)